
(R)-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a pyrrolidine ring via a propyl chain. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .
Métodos De Preparación
The synthesis of tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with ®-1-(pyrrolidin-1-yl)propan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dichloromethane, and catalysts like palladium on carbon . Major products formed from these reactions include substituted carbamates and amines .
Aplicaciones Científicas De Investigación
tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate is widely used in scientific research, particularly in:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved include the stabilization of intermediate compounds during synthesis and the selective protection of functional groups .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate include:
tert-Butyl carbamate: Used for similar protective purposes but lacks the pyrrolidine ring.
Benzyl carbamate: Another protecting group for amines, but it is removed under different conditions (hydrogenation).
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of the pyrrolidine ring.
The uniqueness of tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate lies in its combination of the tert-butyl carbamate group with the pyrrolidine ring, providing specific reactivity and stability properties .
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-pyrrolidin-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-10(9-14-7-5-6-8-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)/t10-/m1/s1 |
Clave InChI |
JXHYRACBNLSETP-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CN1CCCC1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CN1CCCC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
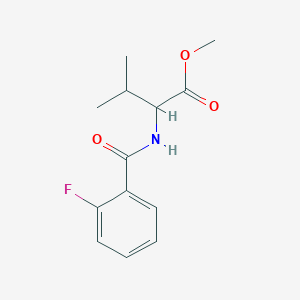

![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
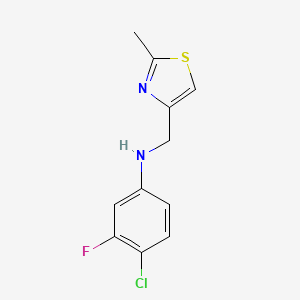
![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
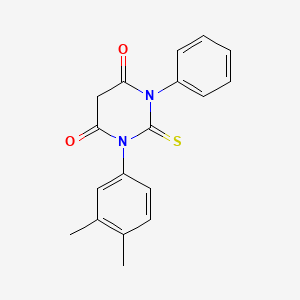
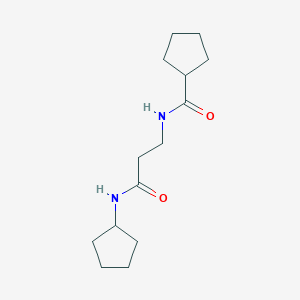
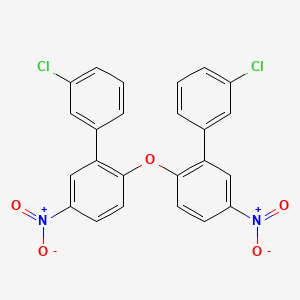
![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)
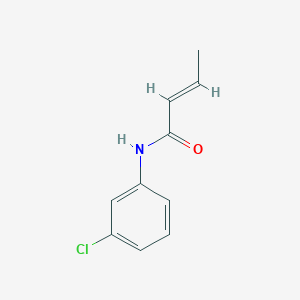
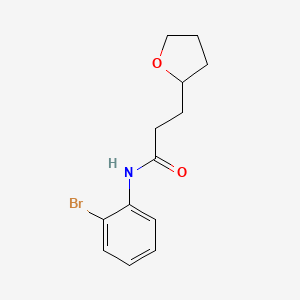

![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
